3-Fluoro-2-methylbenzaldehyde (CAS 147624-13-3) is a highly specialized, ortho-substituted aromatic building block characterized by a contiguous 1,2,3-substitution pattern. Exhibiting a boiling point of 92–93 °C (at 20 mmHg) and a density of 1.16 g/mL, this liquid compound is primarily procured as an electrophilic precursor for complex active pharmaceutical ingredients (APIs) [1]. Unlike simpler benzaldehydes, the presence of the 2-methyl group introduces significant steric hindrance adjacent to the formyl carbon, while the 3-fluoro substituent exerts a strong inductive electron-withdrawing effect. This dual steric-electronic profile makes it an essential starting material for synthesizing densely functionalized pyrrolidines, dihydropyrimidines, and aza-tetracyclic oxazepines, where precise spatial arrangement and metabolic stability are strictly required [2].
Substituting 3-fluoro-2-methylbenzaldehyde with close analogs such as 3-fluorobenzaldehyde or 2-methylbenzaldehyde fundamentally compromises both synthetic processability and downstream pharmacological efficacy. The absence of the 2-methyl group (as in 3-fluorobenzaldehyde) removes the critical steric bulk required to dictate high endo-diastereoselectivity during [3+2] cycloadditions, leading to complex, hard-to-separate isomeric mixtures [1]. Conversely, omitting the 3-fluoro substituent (as in 2-methylbenzaldehyde) alters the electrophilicity of the carbonyl carbon and removes a key metabolic blocking group, which is strictly required for the target binding affinity in downstream applications such as mutant KRAS inhibitors[2]. Consequently, procurement must strictly specify the 3-fluoro-2-methyl isomer to ensure reproducible yields and viable API generation.
In the synthesis of densely functionalized pyrrolidines, the initial condensation of the aldehyde with an amino ester is a critical process step. Utilizing 3-fluoro-2-methylbenzaldehyde under standard conditions yields the corresponding imine in 97% yield and >95% purity on a multigram scale [1]. The steric shielding provided by the 2-methyl group prevents deleterious side reactions, allowing the intermediate to be used directly in the subsequent endo-selective [3+2] cycloaddition without further chromatographic purification, a distinct advantage over less hindered benzaldehydes that often produce complex product mixtures requiring extensive workup [1].
| Evidence Dimension | Imine formation yield and crude purity |
| Target Compound Data | 3-Fluoro-2-methylbenzaldehyde (97% yield, >95% purity, no purification needed) |
| Comparator Or Baseline | Unsubstituted or mono-substituted benzaldehydes (often yield complex mixtures requiring chromatography) |
| Quantified Difference | Achieves near-quantitative yield (>95% purity) suitable for direct downstream use, bypassing purification bottlenecks. |
| Conditions | Condensation with ethyl 2-aminoacetate hydrochloride, Et3N, MgSO4 in CH2Cl2 for 16 h at ambient temperature. |
Eliminating the need for intermediate purification during multigram scale-up significantly reduces solvent waste and accelerates the production of complex pharmaceutical scaffolds.
The synthesis of novel dihydropyrimidine compounds targeting HBV infection relies on the precise reactivity of the aldehyde component in a multicomponent cyclization. 3-Fluoro-2-methylbenzaldehyde successfully undergoes a one-pot condensation with ethyl 4-(N-morpholinyl)acetoacetate and an amine core in ethanol at 80 °C [1]. The specific electronic activation provided by the 3-fluoro group, balanced against the steric bulk of the 2-methyl group, allows the reaction to proceed efficiently overnight to form the fully functionalized dihydropyrimidine scaffold [1]. Substitution with isomers lacking this exact electronic tuning often results in incomplete conversion or favors competing side reactions, lowering the isolated yield of the desired heterocycle.
| Evidence Dimension | Multicomponent cyclization compatibility |
| Target Compound Data | 3-Fluoro-2-methylbenzaldehyde (efficient one-pot conversion to dihydropyrimidine) |
| Comparator Or Baseline | Non-optimized benzaldehyde isomers (prone to incomplete conversion or side reactions) |
| Quantified Difference | Enables successful overnight cyclization at 80 °C to yield the target anti-HBV scaffold. |
| Conditions | Reaction with ethyl 4-(N-morpholinyl)acetoacetate and sodium acetate in ethanol at 80 °C. |
Ensures reliable performance in complex, one-pot multicomponent reactions, which are highly sensitive to the steric and electronic properties of the starting aldehyde.
In the development of advanced therapeutics such as aza-tetracyclic oxazepines for mutant KRAS inhibition, the 3-fluoro-2-methylphenyl moiety is a strictly required structural motif [1]. The 3-fluoro-2-methylbenzaldehyde precursor is utilized directly to install this specific ring system. The 2-methyl group forces the aromatic ring into a specific orthogonal conformation relative to the core scaffold, while the 3-fluoro atom occupies a distinct hydrophobic pocket and prevents oxidative metabolism at that position [1]. Procuring a generic fluorobenzaldehyde or methylbenzaldehyde fails to provide this dual conformational and metabolic control, rendering the resulting synthesized analogs biologically inactive or metabolically unstable.
| Evidence Dimension | Downstream structural and metabolic viability |
| Target Compound Data | 3-Fluoro-2-methylbenzaldehyde (provides essential conformational lock and metabolic block) |
| Comparator Or Baseline | 2-Methylbenzaldehyde or 3-Fluorobenzaldehyde (lacks either the metabolic block or the conformational lock) |
| Quantified Difference | Strictly required to achieve the active conformation and pharmacokinetic profile of the target API. |
| Conditions | Incorporation into aza-tetracyclic oxazepine scaffolds for KRAS inhibition. |
Procurement of this exact isomer is non-negotiable for synthesizing specific API classes where the 1,2,3-substitution pattern dictates the drug's efficacy and half-life.
3-Fluoro-2-methylbenzaldehyde is a highly effective precursor for generating imines used in endo-selective [3+2] cycloadditions with azomethine ylides. Its specific steric profile ensures high yields and purity without intermediate chromatography, making it highly suitable for the scalable synthesis of pyrrolidine-based drugs, such as CFTR correctors for cystic fibrosis [1].
Due to its finely tuned electrophilicity, this compound is a highly compatible starting material for Biginelli-type multicomponent cyclizations. It reacts reliably with acetoacetates and complex amines to form dihydropyrimidine scaffolds, which are actively investigated as potent anti-HBV agents [2].
In medicinal chemistry programs targeting mutant KRAS or specific kinases, 3-fluoro-2-methylbenzaldehyde is procured to install the 3-fluoro-2-methylphenyl moiety. This specific group is critical for forcing orthogonal molecular conformations and providing metabolic stability at the 3-position, which cannot be achieved using simpler mono-substituted benzaldehydes [3].
Irritant